N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]
Description
N-[4-[2-(Formyloxy)ethyl]-2-Nitrophenyl] is an aromatic compound featuring a nitro group (-NO₂) in the ortho position and a formyloxyethyl (-OCHO-CH₂CH₂-) substituent in the para position of the benzene ring. The nitro group imparts strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitution reactions. The formyloxyethyl group introduces ester functionality, which may confer hydrolytic instability under acidic or basic conditions.
Properties
CAS No. |
15788-09-7 |
|---|---|
Molecular Formula |
C10H10N2O5 |
Molecular Weight |
238.199 |
IUPAC Name |
2-(4-formamido-3-nitrophenyl)ethyl formate |
InChI |
InChI=1S/C10H10N2O5/c13-6-11-9-2-1-8(3-4-17-7-14)5-10(9)12(15)16/h1-2,5-7H,3-4H2,(H,11,13) |
InChI Key |
WCTNXQNPGMNLIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCOC=O)[N+](=O)[O-])NC=O |
Synonyms |
N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[4-[2-(formyloxy)ethyl]-2-nitrophenyl] with structurally related compounds from the provided evidence:
*Hypothetical molecular formula based on IUPAC nomenclature.
Key Observations:
- Nitro Group Positioning : The ortho-nitro group in the target compound and 2-(2-chloroethoxy)-N-(2-nitrophenyl)-acetamide creates steric hindrance and directs electrophilic attacks to meta positions. In contrast, para-nitro derivatives (e.g., CAS 247592-74-1 ) exhibit less steric strain but stronger resonance effects.
- Ester vs. Amide Functionality : The formyloxyethyl ester in the target compound is more prone to hydrolysis compared to acetamide-containing analogs (e.g., CAS 247592-74-1 ), which are stabilized by resonance in the amide bond.
- Lipophilicity: Methoxy (CAS 247592-74-1 ) and ethoxy (CAS 575449-73-9 ) groups enhance lipophilicity, whereas the nitro and formyl groups reduce solubility in nonpolar solvents.
Reactivity:
- Electrophilic Substitution : The nitro group deactivates the benzene ring, but the formyloxyethyl substituent may slightly activate para positions via inductive effects. This contrasts with chloroethoxy derivatives (CAS 845729-50-2 ), where the chlorine atom facilitates nucleophilic substitution.
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